molecular formula C15H24N2O B13952506 1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol

1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol

Cat. No.: B13952506
M. Wt: 248.36 g/mol
InChI Key: OHDTZRJUOWDDLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-[(dimethylamino)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(2)11-14-8-9-17(12-15(14)18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDTZRJUOWDDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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